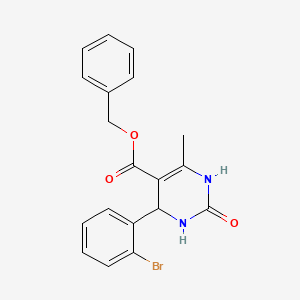![molecular formula C16H15N3O2 B5108221 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108221.png)
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione, also known as PPAP, is a synthetic compound that has gained considerable attention in the scientific community for its potential as a cognitive enhancer. PPAP belongs to the class of compounds known as pyrrolidinones and is structurally similar to the well-known nootropic drug, piracetam.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is not yet fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione may also enhance the function of the brain's cholinergic system, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine and acetylcholine in the brain, increased blood flow to the brain, and enhanced glucose metabolism. 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has also been shown to have antioxidant properties and may help to protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its ease of synthesis, low toxicity, and high potency. However, one limitation of 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is its relatively short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of neurodegenerative diseases, and its use as a cognitive enhancer in healthy individuals. Additionally, research could be conducted to investigate the safety and long-term effects of 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione use.
Méthodes De Synthèse
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of 4-pyridinylmethylamine with 1-phenyl-2,5-pyrrolidinedione in the presence of a catalyst. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been the subject of numerous scientific studies, particularly in the field of cognitive enhancement. Studies have shown that 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has the ability to improve memory, increase focus and attention, and enhance overall cognitive function. 1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-phenyl-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-10-14(18-11-12-6-8-17-9-7-12)16(21)19(15)13-4-2-1-3-5-13/h1-9,14,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUTQWKOOZXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)

![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5108171.png)
![1-cyclohexyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5108192.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![1-(4-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5108209.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)

![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)